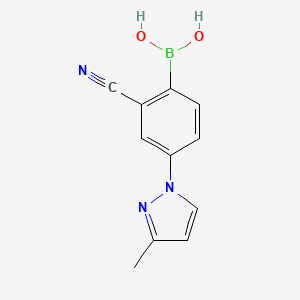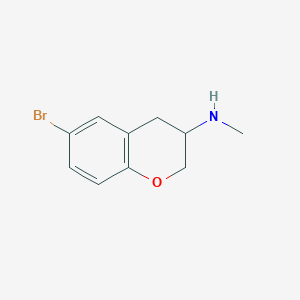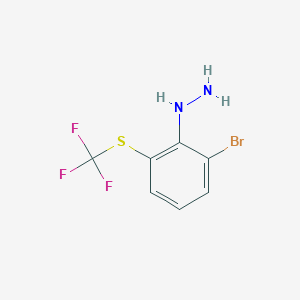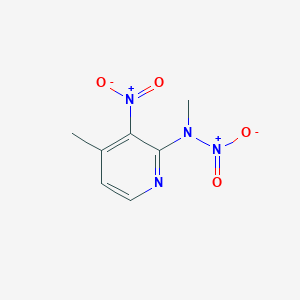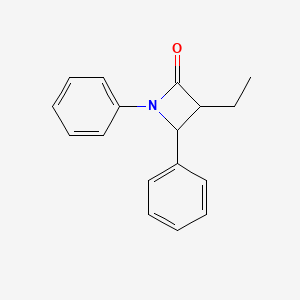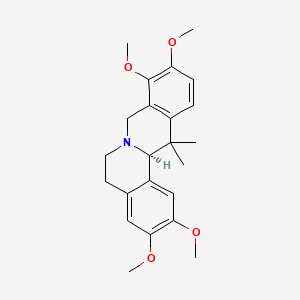
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,6-Bis(trifluoromethyl)phenyl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The presence of trifluoromethyl groups can facilitate cycloaddition reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Material Science: The presence of trifluoromethyl groups can impart unique properties to materials, making this compound useful in developing new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2,6-Difluorophenyl)-2-bromopropan-1-one: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. The bromine atom also provides distinct reactivity compared to other halogens, making this compound particularly valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C11H7BrF6O |
|---|---|
Peso molecular |
349.07 g/mol |
Nombre IUPAC |
1-[2,6-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3 |
Clave InChI |
WNSOHUHBPJSGPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



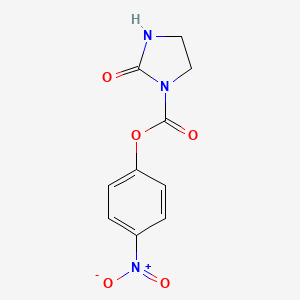

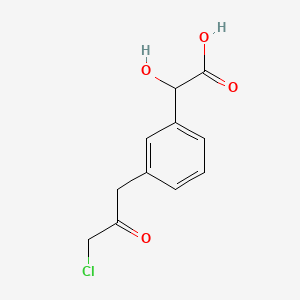
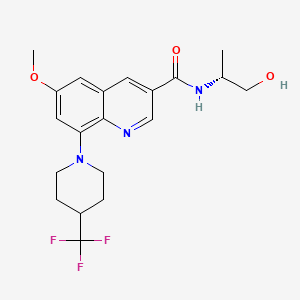
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
